molecular formula C11H21BrN2 B13685104 1,3-Dibutyl-1H-imidazol-3-ium Bromide CAS No. 87266-38-4

1,3-Dibutyl-1H-imidazol-3-ium Bromide

Cat. No.: B13685104
CAS No.: 87266-38-4
M. Wt: 261.20 g/mol
InChI Key: XUZFNEAIMDGBMY-UHFFFAOYSA-M
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Description

1,3-Dibutyl-1H-imidazol-3-ium Bromide: is an organic compound belonging to the class of imidazolium salts It is characterized by the presence of a positively charged imidazolium ring substituted with butyl groups at the 1 and 3 positions, and a bromide anion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibutyl-1H-imidazol-3-ium Bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1H-imidazole with butyl bromide under reflux conditions. The reaction proceeds as follows: [ \text{1H-imidazole} + 2 \text{Butyl Bromide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as acetonitrile or toluene to facilitate the reaction and improve yield. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibutyl-1H-imidazol-3-ium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or acetate.

    Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like water or methanol at room temperature.

    Oxidation and Reduction Reactions: These reactions may require specific catalysts or reagents such as hydrogen peroxide or sodium borohydride.

Major Products:

    Substitution Reactions: Products include 1,3-Dibutyl-1H-imidazol-3-ium Chloride, 1,3-Dibutyl-1H-imidazol-3-ium Iodide, etc.

    Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dibutyl-1H-imidazol-3-ium Bromide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.

    Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the synthesis of ionic liquids, which are used as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism by which 1,3-Dibutyl-1H-imidazol-3-ium Bromide exerts its effects depends on its application:

    Catalysis: The imidazolium cation can stabilize transition states and intermediates, facilitating various chemical reactions.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.

    Drug Delivery: The imidazolium cation can interact with biological membranes, enhancing the delivery of drugs to target cells.

Comparison with Similar Compounds

  • 1,3-Diisopropylbenzimidazolium Bromide
  • 1-Butyl-3-methylimidazolium Bromide
  • 1,3-Dimethylimidazolium Bromide

Comparison: 1,3-Dibutyl-1H-imidazol-3-ium Bromide is unique due to its specific substitution pattern, which can influence its physical and chemical properties. For example, the butyl groups can affect the compound’s solubility, melting point, and reactivity compared to other imidazolium salts with different alkyl substitutions .

Properties

CAS No.

87266-38-4

Molecular Formula

C11H21BrN2

Molecular Weight

261.20 g/mol

IUPAC Name

1,3-dibutylimidazol-1-ium;bromide

InChI

InChI=1S/C11H21N2.BrH/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-11H,3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

XUZFNEAIMDGBMY-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=C[N+](=C1)CCCC.[Br-]

Origin of Product

United States

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